4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole
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Overview
Description
4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole is a heterocyclic compound that features both a thiophene and a pyrazole ring Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole typically involves the following steps:
Formation of Thiophen-2-ylmethanol: This can be achieved by the reduction of thiophen-2-carboxaldehyde using a reducing agent such as sodium borohydride.
Etherification: Thiophen-2-ylmethanol is then reacted with 4-bromophenol in the presence of a base like potassium carbonate to form 4-(Thiophen-2-ylmethoxy)phenol.
Formation of 4-(Thiophen-2-ylmethoxy)benzaldehyde: This intermediate is synthesized by the formylation of 4-(Thiophen-2-ylmethoxy)phenol using a formylating agent such as Vilsmeier-Haack reagent.
Cyclization: Finally, the aldehyde group of 4-(Thiophen-2-ylmethoxy)benzaldehyde is reacted with hydrazine hydrate to form the pyrazole ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the pyrazole ring.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with specific receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.
Uniqueness
4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole is unique due to its combination of thiophene and pyrazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12N2OS |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-[4-(thiophen-2-ylmethoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C14H12N2OS/c1-2-14(18-7-1)10-17-13-5-3-11(4-6-13)12-8-15-16-9-12/h1-9H,10H2,(H,15,16) |
InChI Key |
IIFDPOVKEYTADO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)C3=CNN=C3 |
Origin of Product |
United States |
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